tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate
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Description
“tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate” is a chemical compound with the CAS Number: 1909348-40-8 . It has a molecular weight of 284.4 . The IUPAC name for this compound is tert-butyl (2- (piperidin-4-yl)tetrahydro-2H-pyran-4-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) .Scientific Research Applications
Synthesis and Intermediates
Synthesis of Related Compounds : Tert-butyl carbamates are key intermediates in synthesizing biologically active compounds, such as crizotinib. One study detailed the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Photocatalyzed Reactions : A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a cascade pathway for the assembly of 3-aminochromones. This method broadens the applications of photocatalyzed protocols (Wang et al., 2022).
Crystal Structure Analysis : The crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate were studied. These compounds are part of a family with the general formula BocNHCH2CCCCX, and the study provides insights into the molecular packing and interactions in crystals (Baillargeon et al., 2017).
Asymmetric Synthesis : Research on the efficient and practical asymmetric synthesis of tert-butyl carbamates, useful intermediates for nociceptin antagonists, was conducted. The study included key steps like diastereoselective reduction and isomerization for large-scale operations (Jona et al., 2009).
Chemical Properties and Reactions
Bicyclic Carbamates Synthesis : The synthesis of N-Boc-protected piperidin-2-yl phosphine oxide and its conversion to tert-butyl 2-(2′-alkenylidene)piperidine-1-carboxylates was explored. This process leads to a new family of compounds potentially useful for developing Sedum alkaloid derivatives (Szakonyi et al., 2005).
Chiral Inversion : A study described the efficient preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate via a chiral inversion method. This method offers advantages in terms of cost efficiency, yield, and simplicity compared to previous methods (Li et al., 2015).
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-4-yloxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRPFMXELQDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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